(Z)-4-Hydroxy Tamoxifen-d5 is a deuterated derivative of the well-known anti-cancer drug Tamoxifen, primarily used in the treatment of estrogen receptor-positive breast cancer. This compound is notable for its stable isotope labeling, which enhances its utility in pharmacokinetic studies and analytical chemistry applications. The compound's full chemical name is (Z)-4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-3,3,4,4,4-d5)phenol, with a molecular formula of C26H24D5NO2 and a molecular weight of 392.6 g/mol. It is classified under hormone metabolites and stable isotope-labeled compounds, making it relevant for research in oncology and pharmacology .
The synthesis of (Z)-4-Hydroxy Tamoxifen-d5 typically involves the deuteration of 4-Hydroxy Tamoxifen. This process can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure that the deuteration occurs selectively and that the final product is free from unwanted by-products. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound and confirm its identity.
The molecular structure of (Z)-4-Hydroxy Tamoxifen-d5 features a phenolic group attached to a butene moiety with a dimethylaminoethoxy side chain. The presence of five deuterium atoms distinguishes it from its non-deuterated counterpart.
C([2H])([2H])C([2H])([2H])C(=C(c1ccc(O)cc1)c2ccc(OCCNC)cc2)c3ccccc3
InChI=1S/C26H29D5N1O2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-D5
This structure allows for significant interactions with estrogen receptors, which is critical for its function in cancer therapy .
(Z)-4-Hydroxy Tamoxifen-d5 can participate in various chemical reactions typical of phenolic compounds and alkenes:
The reactions involving (Z)-4-Hydroxy Tamoxifen-d5 are often monitored using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for sensitive detection and quantification.
(Z)-4-Hydroxy Tamoxifen-d5 functions primarily as an estrogen receptor modulator. Upon binding to estrogen receptors, it inhibits the transcriptional activity associated with estrogen signaling pathways. This action leads to:
Research indicates that (Z)-4-Hydroxy Tamoxifen-d5 has potent estrogen receptor binding properties and effectively inhibits estrogen-responsive gene expression in human breast cancer cell lines .
Relevant analyses such as HPLC are employed to assess purity (>95% as per standards) and stability under various conditions .
(Z)-4-Hydroxy Tamoxifen-d5 has several scientific uses:
This compound plays a crucial role in advancing research related to hormone receptor-positive breast cancer treatments, contributing significantly to both clinical and laboratory studies.
(Z)-4-Hydroxy Tamoxifen-d5 is a deuterium-labeled isotopologue of the active tamoxifen metabolite 4-hydroxy tamoxifen. The compound features a site-specific pentadeuterium substitution (⁵D) on the ethyl group attached to the tamoxifen core structure, formally replacing all five hydrogen atoms (-CH₂CH₃ → -C⁵D₅) with deuterium atoms at positions C26 and C27 (ethyl group). This modification yields the systematic IUPAC name (Z)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-(3,3,4,4,4-⁵D₅-butyl]-1-enyl]phenol [2] [6]. The "Z" designation refers to the cis configuration around the central double bond, which is critical for maintaining the molecule’s estrogen receptor binding affinity and biological activity similar to the non-deuterated form [2] [8].
The isotopic labeling pattern exhibits high isotopic enrichment (typically >95-98% D), confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. The deuterium atoms are incorporated as a -CD₂-CD₃ moiety, creating a distinct mass shift (+5 Da) compared to the protiated compound. This structural modification does not alter the electronic properties or stereochemistry of the parent molecule but introduces significant differences in metabolic stability and spectroscopic detection [6] [8]. The SMILES notation (OC1=CC=C(C=C1)/C(C2=CC=C(OCCN(C)C)C=C2)=C(C3=CC=CC=C3)\C([2H])([2H])C([2H])([2H])[2H]
) precisely defines the connectivity and isotopic positions [2] [6].
Table 1: Structural Properties of (Z)-4-Hydroxy Tamoxifen-d5
Property | Specification |
---|---|
Chemical Name | (Z)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-(3,3,4,4,4-⁵D₅-butyl]phenol |
CAS Registry Number | 164365-20-2 |
Unlabeled Analog CAS | 68047-06-3 |
Isotopic Substitution | Pentadeuteration at ethyl group (-C⁵D₅) |
Configuration | Z-isomer (cis) |
SMILES | OC1=CC=C(C=C1)/C(C2=CC=C(OCCN(C)C)C=C2)=C(C3=CC=CC=C3)\C([2H])([2H])C([2H])([2H])[2H] |
The molecular formula of (Z)-4-Hydroxy Tamoxifen-d5 is C₂₆H₂₄D₅NO₂, corresponding to a molecular weight of 392.54 g/mol (vs. 387.52 g/mol for the non-deuterated analog) [1] [2] [5]. This +5 Da mass shift serves as the primary identifier in mass spectrometric analyses. The compound exhibits characteristic fragmentation patterns under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. In the positive ion mode, the protonated molecular ion ([M+H]⁺) appears at m/z 393.55, with major diagnostic fragments arising from cleavage at the aminoethoxy side chain (m/z 72, [H₂N(CH₃)CH₂CH₂]⁺) and the deuterated ethyl group (m/z 117, phenyldeuterobutene fragment) [1] [7].
High-resolution mass spectrometry (HRMS) confirms an accurate mass of 392.2512 Da [2]. When deployed as an internal standard in quantitative assays, transitions monitored typically include m/z 393.55 → 72.00 (quantifier) and m/z 393.55 → 117.10 (qualifier), providing high analytical specificity by eliminating interference from co-eluting metabolites or matrix components. This specificity is critical given the structural similarity of tamoxifen metabolites like α-hydroxy-tamoxifen, 3-hydroxy-tamoxifen, and 4′-hydroxy-tamoxifen, which share overlapping precursor ions but distinct fragmentation pathways [3] [7].
Table 2: Mass Spectrometric Characteristics of (Z)-4-Hydroxy Tamoxifen-d5
Parameter | Specification | Analytical Utility |
---|---|---|
Molecular Formula | C₂₆H₂₄D₅NO₂ | Defines elemental composition and mass shift |
Molecular Weight | 392.54 g/mol | Baseline for MS detection |
Accurate Mass | 392.2512 Da | HRMS confirmation and specificity |
Primary MS Transition | 393.55 → 72.00 (quantifier) | Quantification in LC-MS/MS assays |
Secondary Transition | 393.55 → 117.10 (qualifier) | Confirmatory ion for analytical specificity |
Ionization Mode | Positive ESI | Optimal for basic tertiary amine functionality |
The deuterated and non-deuterated forms of (Z)-4-Hydroxy Tamoxifen exhibit near-identical chemical reactivity, chromatographic behavior, and receptor binding affinity due to the isotopic substitution’s minimal electronic influence. However, key differences emerge in metabolic stability and analytical applications:
Metabolic Stability: Deuterium substitution at the ethyl group reduces susceptibility to cytochrome P450 (CYP)-mediated oxidation via the kinetic isotope effect (KIE). In vitro studies show decreased formation of dealkylated or hydroxylated metabolites compared to non-deuterated 4-hydroxy tamoxifen. This enhanced metabolic stability makes the deuterated analog valuable for tracing metabolic pathways without significantly altering intrinsic bioactivity [1] [6].
Analytical Performance: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the 5 Da mass separation allows unambiguous discrimination from the protiated analyte and isomeric metabolites. This is critical given the co-existence of metabolites like N-desmethyl-4-hydroxytamoxifen (endoxifen), 4′-hydroxytamoxifen, and E-isomers in biological matrices. Studies comparing selective vs. non-selective LC-MS/MS methods demonstrate that assays lacking chromatographic resolution overestimate 4-hydroxy tamoxifen concentrations by 200-300% due to co-eluting interferences. The deuterated internal standard corrects for ion suppression/enhancement effects and recovery variations, improving accuracy to <10% bias [3] [4] [7].
Chromatographic Behavior: While retention times are nearly identical under reversed-phase conditions (e.g., C18 columns with acetonitrile/formate buffers), the deuterated compound elutes 0.05–0.2 min earlier than its protiated counterpart due to slightly reduced hydrophobic interactions. This minor retention shift is leveraged in method development to prevent peak overlap while maintaining analogous extraction efficiency during sample preparation (e.g., protein precipitation or solid-phase extraction) [4] [7].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated 4-Hydroxy Tamoxifen
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9